(3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone
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Overview
Description
(3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone is a synthetic compound that has garnered attention due to its potential therapeutic and industrial applications. This compound features a unique structure combining an azepane ring with a chlorophenyl group and an isoxazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone typically involves multi-step reactions. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves scalable versions of the laboratory methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
(3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound is being investigated for its therapeutic potential, particularly in the development of new drugs.
Industry: It may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action for (3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds share the isoxazole ring and chlorophenyl group but differ in other structural elements.
Fluoroisoxazoles: These compounds also contain the isoxazole ring but have fluorine atoms instead of chlorine.
Uniqueness
(3-(4-Chlorophenyl)azepan-1-yl)(isoxazol-5-yl)methanone is unique due to its combination of an azepane ring with a chlorophenyl group and an isoxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-6-4-12(5-7-14)13-3-1-2-10-19(11-13)16(20)15-8-9-18-21-15/h4-9,13H,1-3,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXHNKTUAKHWIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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